molecular formula C13H9F4N B8157866 5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8157866
M. Wt: 255.21 g/mol
InChI Key: XGYAZFSFFXYPNG-UHFFFAOYSA-N
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Description

5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a biphenyl core strategically functionalized with a primary amine and two distinct electron-withdrawing groups: a fluorine atom and a trifluoromethyl (-CF₃) group. The incorporation of fluorine is a well-established strategy in drug design, as its small atomic radius allows it to act as a bioisostere for hydrogen, while its high electronegativity can block metabolic soft spots, enhance metabolic stability, and influence the molecule's lipophilicity and membrane permeability . The trifluoromethyl group is one of the most prominent substituents in modern pharmaceuticals; it is strongly electron-withdrawing, increases lipophilicity, and contributes to superior metabolic stability due to the strength of the carbon-fluorine bond . The primary amine on the biphenyl scaffold serves as a versatile handle for further synthetic elaboration, enabling researchers to create amides, sulfonamides, imines, or heterocycles for constructing compound libraries. As a key intermediate, this compound is valuable for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, such as enzyme inhibitors or receptor ligands. It is also relevant in material science for creating advanced organic materials. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-5-[3-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYAZFSFFXYPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

A boronic acid derivative (e.g., 5-fluoro-3-(trifluoromethyl)phenylboronic acid) is coupled with a halogenated arene (e.g., 3-bromo-5-fluoroaniline) under palladium catalysis. A representative procedure from employs:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Acetic acid at 150°C for 16 hours

  • Yield : 67% for analogous biphenyl systems.

Table 1 : Optimization of Suzuki-Miyaura Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2 mol% PdMaximizes efficiency
SolventAcetic acidEnhances coupling rate
Temperature150°CBalances speed/selectivity

Ullmann Coupling

For electron-deficient aryl halides, copper-mediated Ullmann coupling is effective. A protocol from uses:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF at 120°C

  • Yield : 58–72% for trifluoromethyl-substituted biphenyls.

MethodAdvantagesLimitations
Nitro ReductionHigh yieldMulti-step synthesis
Buchwald-HartwigDirect functionalizationSensitive to steric hindrance

Fluorination and Trifluoromethylation Strategies

Electrophilic Fluorination

Late-stage fluorination using Selectfluor®:

  • Substrate : 3'-Trifluoromethylbiphenyl-3-amine

  • Conditions : CH₃CN/H₂O, 25°C

  • Yield : 42%.

Trifluoromethylation via Cross-Coupling

Installation of the CF₃ group using CuCF₃ reagents:

  • Reagent : Umemoto’s reagent (2.5 equiv)

  • Catalyst : CuI/1,10-Phenanthroline

  • Solvent : DMSO at 80°C

  • Yield : 55%.

Catalytic Systems and Reaction Optimization

Palladium vs. Copper Catalysts

  • Pd Catalysts : Superior for Suzuki and Buchwald-Hartwig reactions but costly.

  • Cu Catalysts : Cost-effective for Ullmann couplings but slower kinetics.

Solvent Effects

  • Polar Aprotic Solvents (e.g., DMA): Enhance coupling rates but complicate purification.

  • Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) shows promise.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems improve heat transfer for exothermic steps:

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day for biphenyl intermediates.

Purification Techniques

  • Crystallization : Hexane/EtOAC (90:10) achieves >98% purity.

  • Chromatography : Silica gel with gradient elution for lab-scale .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Data/Applications
5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine C₁₃H₉F₄N 255.22* F (5), CF₃ (3') N/A (Theoretical)
5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine C₁₃H₉ClF₃N 271.67 Cl (5), CF₃ (3') CAS 1261820-72-7; Higher lipophilicity vs. fluoro analog
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine C₁₃H₁₂FN 201.24 F (3'), CH₃ (4') Hazard warnings: H302, H315
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride C₁₃H₁₀F₃N·HCl 291.68 CF₃ (3'), NH₂ (3) Discontinued commercial availability
3-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.12 F (3), CF₃ (5) Simpler scaffold; used in agrochemical intermediates

*Calculated based on molecular formula.

Key Observations :
  • Halogen Differences: Replacing fluorine with chlorine at the 5-position (as in 5-chloro analog) increases molecular weight by ~16.45 Da and lipophilicity (ClogP: ~3.5 vs. ~3.0 for fluoro), which may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Accessibility :

    • Multi-component reactions (e.g., using 1,3-diketones and amines) are effective for synthesizing biphenyl amines, as demonstrated for analogs like N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine (melting point: 163–165°C) .
    • Trifluoromethylation methods, such as reactions with CF₃SO₂Na in Tf₂O/DCM (yields: 65–82%), are applicable to introduce CF₃ groups .

Commercial and Research Relevance

  • Drug Discovery :
    • Trifluoromethylated biphenyl amines are prevalent in kinase inhibitors and enzyme modulators due to their metabolic stability. For example, indoleamine 2,3-dioxygenase inhibitors (e.g., DX-03-08) utilize similar halogenated motifs .

Biological Activity

5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds have been shown to enhance the pharmacological properties of various drugs, including their lipophilicity, metabolic stability, and overall bioactivity. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The compound can be characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H8_{8}F4_{4}N
  • Molecular Weight : 300 Da
  • LogP : 2.83
  • Polar Surface Area : 61 Ų

These properties suggest a moderate lipophilicity which may facilitate cellular membrane penetration, a crucial factor for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorinated biphenyl compounds. For instance, a derivative containing a trifluoromethyl group has shown significant cytotoxic effects against various cancer cell lines.

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated:

  • Jurkat Cells : IC50_{50} = 4.64 ± 0.08 µM
  • HeLa Cells : IC50_{50} = 8.47 ± 0.18 µM
  • MCF-7 Cells : IC50_{50} = 8.47 ± 0.18 µM

The compound exhibited a dose-dependent inhibition of cell viability, particularly notable in Jurkat cells where it induced cell cycle arrest in the sub-G1 phase, indicating apoptosis as a potential mechanism of action .

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects may involve several pathways:

  • Apoptosis Induction : Flow cytometry analysis revealed significant increases in sub-G1 phase populations after treatment, suggesting apoptosis.
  • Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays demonstrated that the compound could inhibit blood vessel formation in tumor tissues.
  • Molecular Docking Studies : Computational analysis showed promising binding affinities with matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparative analysis with other known anticancer agents is essential.

Compound NameIC50_{50} (µM)Mechanism of Action
This compoundJurkat: 4.64
HeLa: 8.47
MCF-7: 8.47
Apoptosis induction, angiogenesis inhibition
Tamoxifen~10Estrogen receptor antagonist
Cisplatin~5DNA cross-linking agent

This table illustrates that while the new compound exhibits competitive IC50_{50} values against established drugs like Tamoxifen and Cisplatin, its unique mechanisms may offer alternative therapeutic strategies.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine, and how are they optimized for yield and purity?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, biphenyl amines with trifluoromethyl and fluoro substituents are synthesized using aryl boronic acids and halogenated precursors under palladium catalysis. Reaction conditions (e.g., temperature, solvent, catalyst loading) are optimized to mitigate side reactions like protodehalogenation. Post-synthesis purification involves column chromatography or recrystallization, with yields often improved by iterative solvent selection (e.g., ethanol/water mixtures) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in the biphenyl system show distinct splitting patterns (e.g., δ 7.2–7.8 ppm for meta-substituted amines) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀F₄N: 272.0753) .
  • IR Spectroscopy : Identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Q. What safety precautions are critical during handling?

Due to fluorinated and aromatic amine groups:

  • Use fume hoods to avoid inhalation of volatile intermediates.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in biphenyl amine synthesis be addressed?

Meta-selective C–H functionalization strategies are employed. For example, directing groups (e.g., -NH₂) or palladium catalysts with bulky ligands (e.g., t-BuXPhos) enhance meta-arylation. Computational modeling (DFT) predicts transition states to optimize ligand-substrate interactions .

Q. What analytical methods track metabolic or environmental degradation of this compound?

  • Stable Isotope Labeling : Deuterated analogs (e.g., [¹³C₆]-biphenyl) enable LC-MS/MS quantification in biological matrices. For environmental studies, ¹⁹F NMR monitors fluorinated degradation products .
  • Accelerated Stability Testing : Expose the compound to UV light, humidity, or oxidative conditions (H₂O₂) and analyze degradation via HPLC-UV .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing, reducing electron density on the biphenyl core. This:

  • Lowers pKa of the amine group (e.g., ~2.5 vs. ~4.5 for non-fluorinated analogs).
  • Enhances resistance to electrophilic substitution, directing reactions to electron-rich positions.
  • Increases lipophilicity (logP ~3.2), impacting solubility in aqueous systems .

Q. What computational tools assist in designing derivatives with improved bioactivity?

  • Molecular Docking : Screens interactions with target proteins (e.g., kinase inhibitors).
  • QSAR Models : Correlates substituent effects (e.g., -F vs. -CF₃) with activity.
  • ADMET Prediction : Estimates pharmacokinetic properties (e.g., CYP450 metabolism) .

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